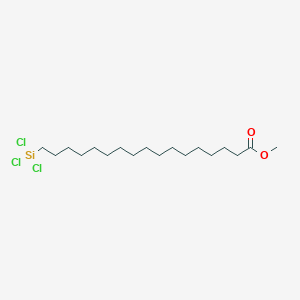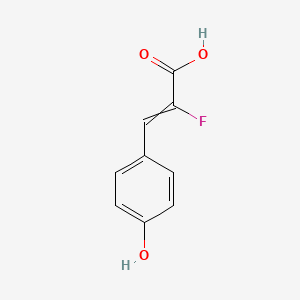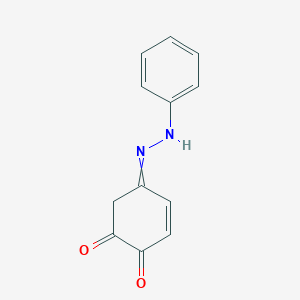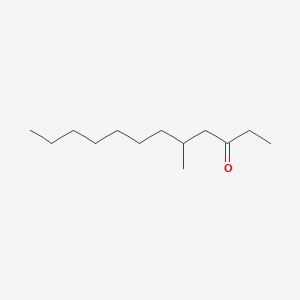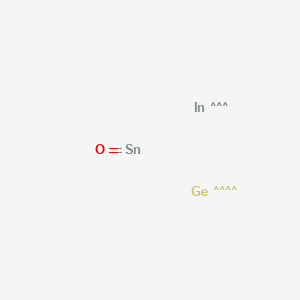
N-(2,3-Dihydroxypropyl)-16-methylheptadecanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-Dihydroxypropyl)-16-methylheptadecanamide is a compound with a unique structure that includes a dihydroxypropyl group and a long-chain methylheptadecanamide
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Dihydroxypropyl)-16-methylheptadecanamide typically involves the reaction of 16-methylheptadecanoic acid with 2,3-dihydroxypropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired amide bond. Common reagents used in this synthesis include coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (dicyclohexylcarbodiimide), which facilitate the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include the precise control of temperature, pH, and reaction time to optimize yield and purity. Purification steps such as recrystallization or chromatography may be employed to isolate the final product .
化学反应分析
Types of Reactions
N-(2,3-Dihydroxypropyl)-16-methylheptadecanamide can undergo various chemical reactions, including:
Oxidation: The dihydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (pyridinium chlorochromate) and KMnO4 (potassium permanganate).
Reduction: Reducing agents such as LiAlH4 (lithium aluminum hydride) and NaBH4 (sodium borohydride) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of ethers or esters.
科学研究应用
N-(2,3-Dihydroxypropyl)-16-methylheptadecanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in cellular processes and as a biomarker.
Medicine: Explored for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the formulation of specialty chemicals and materials.
作用机制
The mechanism of action of N-(2,3-Dihydroxypropyl)-16-methylheptadecanamide involves its interaction with specific molecular targets. The dihydroxypropyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The long-chain methylheptadecanamide moiety can interact with lipid membranes, potentially affecting membrane fluidity and permeability .
相似化合物的比较
Similar Compounds
N-(2,3-Dihydroxypropyl)arylamides: These compounds share the dihydroxypropyl group but have different aryl groups.
N-(2,3-Dihydroxypropyl)carbamoyl derivatives: These compounds have similar carbamoyl side chains but differ in their overall structure.
Uniqueness
N-(2,3-Dihydroxypropyl)-16-methylheptadecanamide is unique due to its specific combination of a dihydroxypropyl group and a long-chain methylheptadecanamide. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
属性
CAS 编号 |
184414-34-4 |
|---|---|
分子式 |
C21H43NO3 |
分子量 |
357.6 g/mol |
IUPAC 名称 |
N-(2,3-dihydroxypropyl)-16-methylheptadecanamide |
InChI |
InChI=1S/C21H43NO3/c1-19(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-21(25)22-17-20(24)18-23/h19-20,23-24H,3-18H2,1-2H3,(H,22,25) |
InChI 键 |
VYQWEEKHAQIGGR-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCCCCCCCCCCCCCC(=O)NCC(CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,1'-[(3R)-3-(4-Methylbenzene-1-sulfonyl)prop-1-ene-1,3-diyl]dibenzene](/img/structure/B12552404.png)
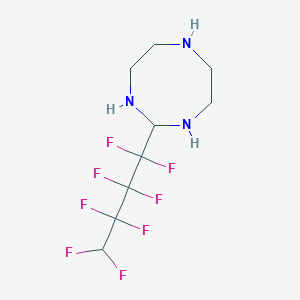
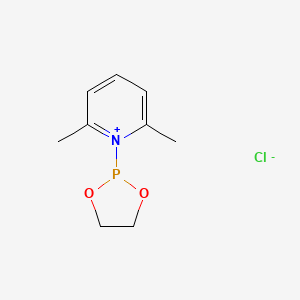
![(4-Amino-2-bromophenyl){4-[2-(4-chlorophenyl)ethyl]piperazin-1-yl}methanone](/img/structure/B12552424.png)
![Phenyl(4-{[(2S,3S)-3-phenyloxiran-2-yl]methyl}piperidin-1-yl)methanone](/img/structure/B12552431.png)
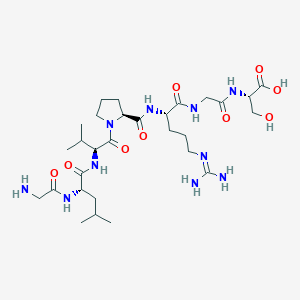
![1-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]pyridine-4(1H)-thione](/img/structure/B12552448.png)
